molecular formula C4H8FNO2 B13321162 (2R)-2-amino-4-fluorobutanoic acid

(2R)-2-amino-4-fluorobutanoic acid

Cat. No.: B13321162
M. Wt: 121.11 g/mol
InChI Key: LJYFXGDRJCHELF-GSVOUGTGSA-N
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Description

(2R)-2-amino-4-fluorobutanoic acid: ®-4-fluoroglutamic acid , is an amino acid derivative. Its chemical structure features a fluorine atom attached to the γ-carbon of the glutamic acid backbone. This compound is chiral, with the (2R) configuration indicating that the amino group is on the same side as the hydrogen atom.

Preparation Methods

Synthetic Routes:: Several synthetic approaches exist for preparing (2R)-2-amino-4-fluorobutanoic acid. One common method involves the fluorination of glutamic acid derivatives. For example, starting from L-glutamic acid, the fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or DAST (diethylaminosulfur trifluoride) .

Reaction Conditions:: The fluorination reaction typically occurs under mild conditions, avoiding harsh reagents or extreme temperatures. The stereochemistry is crucial, as the (2R) configuration must be preserved during the fluorination process.

Industrial Production:: While industrial-scale production details may vary, the synthesis of this compound likely involves efficient and scalable methods to meet demand.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of other functional groups.

    Substitution: Substitution reactions may occur at the fluorine atom, replacing it with other groups.

    Reduction: Reduction of the carbonyl group could yield (2R)-2-aminobutanoic acid.

Common Reagents and Conditions::

    Fluorination: N-fluorobenzenesulfonimide (NFSI) or DAST.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄).

Major Products:: The major products depend on the specific reaction conditions and the desired outcome. Potential products include derivatives with modified functional groups or altered stereochemistry.

Scientific Research Applications

(2R)-2-amino-4-fluorobutanoic acid: finds applications in various fields:

    Medicine: It may serve as a building block for designing novel drugs or as a precursor for radiolabeled compounds used in positron emission tomography (PET) imaging.

    Chemical Biology: Researchers explore its interactions with enzymes, receptors, and transporters.

    Industry: It could be used in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The precise mechanism of action for (2R)-2-amino-4-fluorobutanoic acid depends on its specific context. It may act as a substrate, modulator, or inhibitor in various biochemical pathways.

Comparison with Similar Compounds

(2R)-2-amino-4-fluorobutanoic acid: stands out due to its fluorine substitution, which affects its properties. Similar compounds include other amino acids, such as glutamic acid and its derivatives.

Biological Activity

(2R)-2-amino-4-fluorobutanoic acid, also known as 4-fluoroleucine, is a fluorinated amino acid that has garnered attention for its unique biological properties and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for therapeutic use.

  • Chemical Formula : C4H8FNO2
  • Molecular Weight : 119.11 g/mol
  • Structure : The fluorine atom in the structure influences the compound's hydrophobicity and interaction with biological systems.
  • Inhibition of Protein Synthesis :
    • This compound has been shown to interfere with protein synthesis by incorporating into proteins in place of leucine. This substitution can lead to altered protein folding and function, potentially disrupting cellular processes such as growth and metabolism .
  • Impact on Enzyme Activity :
    • The presence of fluorine can enhance resistance to proteolytic degradation, making fluorinated amino acids useful in the design of protease inhibitors. This property is particularly relevant in developing therapeutics targeting specific diseases where protease activity is a factor .
  • Cell Cycle Arrest :
    • Studies indicate that 4-fluoroleucine can induce cell cycle arrest in various cell lines by affecting RNA and DNA synthesis. This effect has implications for cancer research, where controlling cell proliferation is critical .

Anticancer Properties

Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

  • Case Study : In vitro studies on human pancreatic cancer cells showed that treatment with 4-fluoroleucine resulted in significant reductions in cell viability, suggesting its potential as an anticancer agent .

Neuroprotective Effects

There is emerging evidence that fluorinated amino acids may have neuroprotective properties. For example:

  • Mechanism : By modulating neurotransmitter pathways, this compound could potentially protect against neurodegenerative conditions, although further research is needed to establish these effects conclusively .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other fluorinated amino acids:

CompoundBiological ActivityMechanism of Action
This compoundAnticancer, neuroprotectiveProtein synthesis inhibition, enzyme modulation
p-FluorophenylalanineProtease inhibitorSubstrate mimicry for protease binding
4-FluoroleucineCytotoxicity in cancer cellsDisruption of protein function

Research Findings

Recent studies highlight the diverse roles that fluorinated amino acids play in biological systems:

  • Fluorine's Role : The incorporation of fluorine into amino acids can enhance their stability and bioavailability, making them valuable tools in drug design and development .
  • Therapeutic Potential : The unique properties of this compound suggest it could be developed into a therapeutic agent for conditions such as cancer and neurodegenerative diseases.

Properties

Molecular Formula

C4H8FNO2

Molecular Weight

121.11 g/mol

IUPAC Name

(2R)-2-amino-4-fluorobutanoic acid

InChI

InChI=1S/C4H8FNO2/c5-2-1-3(6)4(7)8/h3H,1-2,6H2,(H,7,8)/t3-/m1/s1

InChI Key

LJYFXGDRJCHELF-GSVOUGTGSA-N

Isomeric SMILES

C(CF)[C@H](C(=O)O)N

Canonical SMILES

C(CF)C(C(=O)O)N

Origin of Product

United States

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